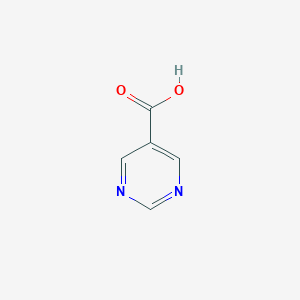

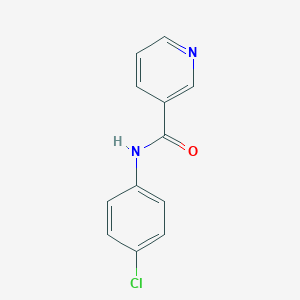

N-(4-chlorophenyl)pyridine-3-carboxamide

Overview

Description

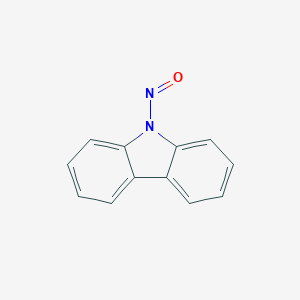

N-(4-chlorophenyl)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of pyridinecarboxamides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes, such as sleep, cardiovascular function, and metabolism. CCPA has been widely used in scientific research to investigate the mechanism of action and physiological effects of adenosine A1 receptor activation.

Scientific Research Applications

Crystal Structure Analysis : A study by Shi, Ge, and Liu (2010) focused on the crystal structure of a compound related to N-(4-chlorophenyl)pyridine-3-carboxamide, revealing insights into its molecular geometry and hydrogen bonding interactions, which are crucial for understanding its potential applications in material science and crystal engineering (Shi, Ge, & Liu, 2010).

Pharmacological Potential : Research by Meurer et al. (2005) involved structure-activity relationship studies of pyridine derivatives, including those similar to this compound, leading to the discovery of potent human CB1 inverse agonists. These findings are significant for developing treatments targeting the endocannabinoid system (Meurer et al., 2005).

Antitubercular and Antibacterial Activities : Bodige et al. (2019) synthesized pyrrolo[3,2-b]pyridine-3-carboxamide linked derivatives, including compounds related to this compound. They evaluated these compounds for antitubercular and antibacterial activities, suggesting their potential as pharmaceutical agents (Bodige et al., 2019).

Antidepressant and Nootropic Agents : A study by Thomas et al. (2016) explored the synthesis and pharmacological activity of pyridine-4-carboxamide derivatives, including those structurally related to this compound. The research demonstrated their potential as antidepressant and nootropic agents, indicating a possible application in treating mental health disorders (Thomas et al., 2016).

Insecticidal Activity : Abdel-Raheem et al. (2021) synthesized and evaluated the insecticidal activity of compounds structurally related to this compound. These compounds showed higher insecticidal activity than a reference insecticide, highlighting their potential in agricultural applications (Abdel-Raheem et al., 2021).

Antimicrobial Activities : Akbari et al. (2008) investigated the antimicrobial activities of this compound related compounds. Some of these compounds exhibited significant inhibition on bacterial and fungal growth, suggesting their use in developing new antimicrobial agents (Akbari et al., 2008).

Mechanism of Action

Target of Action

N-(4-chlorophenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide analog . The primary target of this compound is the bacterial pathogen Ralstonia solanacearum , which causes bacterial wilt in tomatoes .

Mode of Action

The compound interacts with its target, Ralstonia solanacearum, and significantly enhances disease resistance in tomato plants infected with this pathogen . The structure-activity relationship analysis showed that the positions and types of substituents on the aromatic rings of the compound strongly influenced their biological activity .

Biochemical Pathways

It is known that the compound’s analogs are highly potent due to their amide linkage . More research is needed to fully understand the biochemical pathways involved.

Result of Action

The compound has been found to significantly enhance disease resistance in tomato plants infected with Ralstonia solanacearum . It promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .

Action Environment

It is known that the compound is effective against ralstonia solanacearum, a pathogen prevalent in agricultural environments

properties

IUPAC Name |

N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHINZWOAWHEUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877071 | |

| Record name | 4'-Chloronicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14621-03-5 | |

| Record name | 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?

A1: The research paper describes the crystal structure of a silver(I) complex containing this compound. In this complex, two molecules of this compound act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].

Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?

A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)